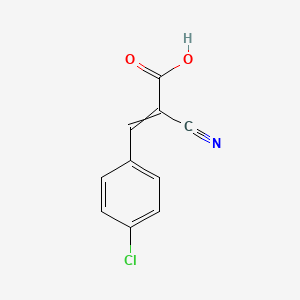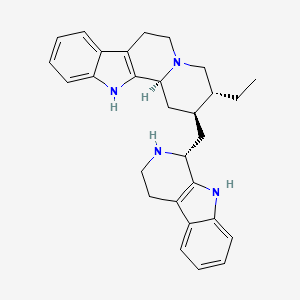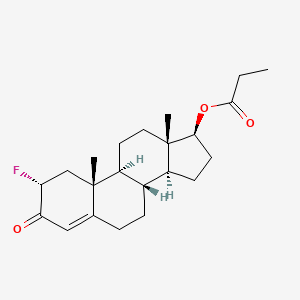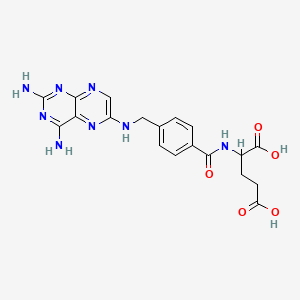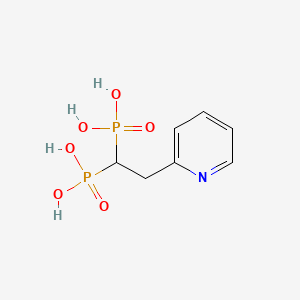
Piridronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide piridronique, également connu sous le nom d'acide pamidronique, est un bisphosphonate contenant de l'azote. Il est principalement utilisé pour prévenir la perte osseuse et traiter des affections telles que l'ostéoporose, la maladie de Paget et l'hypercalcémie maligne. Ce composé est connu pour sa capacité à inhiber la résorption osseuse médiée par les ostéoclastes, stabilisant ainsi la matrice osseuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide piridronique peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 3-aminopropanoïque avec le trichlorure de phosphore et l'acide phosphoreux. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation de la structure bisphosphonate souhaitée .
Méthodes de production industrielle : Dans les milieux industriels, la production d'acide piridronique implique une synthèse chimique à grande échelle utilisant des voies de réaction similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la cristallisation et la filtration pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'acide piridronique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des composés à un état d'oxydation supérieur, tandis que la substitution peut produire divers dérivés avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
L'acide piridronique a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse d'autres bisphosphonates et de composés apparentés.
Biologie : Des études de recherche utilisent l'acide piridronique pour étudier le métabolisme osseux et le rôle des ostéoclastes dans la résorption osseuse.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement des maladies et affections osseuses telles que l'ostéoporose et la maladie de Paget.
Industrie : L'acide piridronique est utilisé dans le développement de produits pharmaceutiques et comme composant dans les systèmes de délivrance de médicaments ciblant les os
5. Mécanisme d'action
L'acide piridronique exerce ses effets en se liant aux cristaux d'hydroxyapatite dans la matrice osseuse. Cette liaison inhibe l'activité des ostéoclastes, les cellules responsables de la résorption osseuse. Le composé cible spécifiquement l'enzyme farnésyl pyrophosphate synthase, qui joue un rôle crucial dans la voie du mévalonate. En inhibant cette enzyme, l'acide piridronique empêche la formation de métabolites isoprénoïdes nécessaires à la fonction des ostéoclastes, conduisant à l'induction de l'apoptose et à une réduction subséquente de la résorption osseuse .
Composés similaires :
- Acide néridronique
- Acide alendronique
- Acide ibandronique
- Acide zoledronique
Comparaison : L'acide piridronique est un bisphosphonate de deuxième génération, similaire à l'acide néridronique et à l'acide alendronique. Il est moins puissant que les bisphosphonates de troisième génération tels que l'acide ibandronique et l'acide zoledronique. La principale distinction réside dans sa puissance anti-résorptive intermédiaire et son mécanisme d'action spécifique ciblant la farnésyl pyrophosphate synthase .
Les propriétés uniques de l'acide piridronique en font un composé précieux dans les applications de recherche et thérapeutiques, en particulier dans le traitement des maladies osseuses.
Applications De Recherche Scientifique
Piridronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Research studies utilize this compound to investigate bone metabolism and the role of osteoclasts in bone resorption.
Medicine: It is extensively studied for its therapeutic effects in treating bone-related diseases and conditions such as osteoporosis and Paget’s disease.
Industry: this compound is used in the development of pharmaceuticals and as a component in bone-targeting drug delivery systems
Mécanisme D'action
Piridronic acid exerts its effects by binding to hydroxyapatite crystals in the bone matrix. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound specifically targets the enzyme farnesyl pyrophosphate synthase, which plays a crucial role in the mevalonate pathway. By inhibiting this enzyme, this compound prevents the formation of isoprenoid metabolites necessary for osteoclast function, leading to the induction of apoptosis and subsequent reduction in bone resorption .
Comparaison Avec Des Composés Similaires
- Neridronic acid
- Alendronic acid
- Ibandronic acid
- Zoledronic acid
Comparison: Piridronic acid is a second-generation bisphosphonate, similar to neridronic acid and alendronic acid. it is less potent than third-generation bisphosphonates such as ibandronic acid and zoledronic acid. The primary distinction lies in its intermediate anti-resorptive potency and its specific mechanism of action targeting farnesyl pyrophosphate synthase .
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, particularly in the treatment of bone-related diseases.
Propriétés
Numéro CAS |
75755-07-6 |
|---|---|
Formule moléculaire |
C7H11NO6P2 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
NGMZSXZBZNXBGX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |
Key on ui other cas no. |
75755-07-6 |
Synonymes |
2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


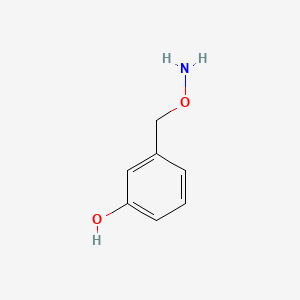
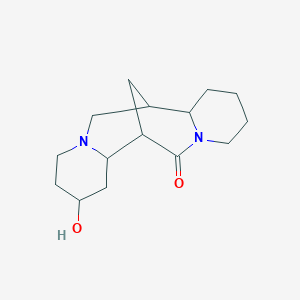

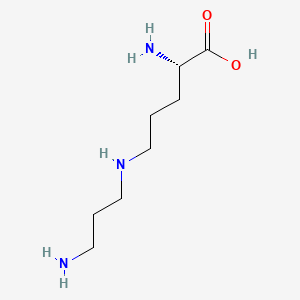
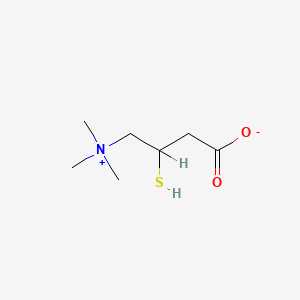
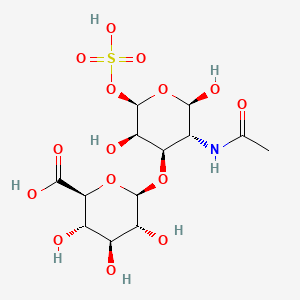
![ethyl 4-({[(2-methoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B1200872.png)
